molecular formula C25H20ClN5O3 B2891090 N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1189903-43-2

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2891090
CAS No.: 1189903-43-2
M. Wt: 473.92
InChI Key: RNSWZWMLRHYQSN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C25H20ClN5O3 and its molecular weight is 473.92. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide (CAS Number: 1189903-43-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H20ClN5O3, with a molecular weight of 473.9 g/mol. The compound features a chloro-substituted aromatic ring, a quinoxaline moiety, and a triazole component, which contribute to its diverse chemical reactivity and potential biological interactions .

Structural Highlights

ComponentDescription
Chloro-substituted aromatic ringEnhances lipophilicity and biological interactions
Quinoxaline moietyKnown for various biological activities including anticancer properties
Triazole componentImplicated in antifungal and antibacterial activities

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

1. Anticancer Activity
Research suggests that this compound may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines. For instance, certain derivatives of quinoxaline have been documented to inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms .

2. Antimicrobial Activity
The presence of the triazole ring suggests potential antimicrobial properties. Triazoles are commonly utilized as antifungal agents; thus, derivatives like this compound may exhibit similar activities against pathogenic fungi and bacteria .

3. Neuroprotective Effects
Emerging data indicate possible neuroprotective effects. Compounds with similar structures have demonstrated anticonvulsant activity in animal models, suggesting that this compound may also provide protective benefits in neurodegenerative conditions .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application:

1. Interaction with Enzymes and Receptors
The compound's diverse functional groups allow it to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation or microbial survival pathways.

2. Induction of Apoptosis
Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways. The structural features of this compound may facilitate such interactions leading to programmed cell death.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

Study 1: Anticancer Activity
A study evaluated the anticancer effects of quinoxaline derivatives on A549 lung adenocarcinoma cells. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Properties
Research into the antimicrobial efficacy of triazole-containing compounds revealed promising results against Staphylococcus aureus and other pathogens. These findings suggest that this compound could be effective in treating infections caused by resistant strains .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3/c1-15-7-11-18(12-8-15)34-24-23-29-30(14-22(32)27-17-10-9-16(2)19(26)13-17)25(33)31(23)21-6-4-3-5-20(21)28-24/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSWZWMLRHYQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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